4-Allyloxy-6-chloro-pyrimidine
Description
4-Allyloxy-6-chloro-pyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at position 6 and an allyloxy group (-OCH₂CH=CH₂) at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The allyloxy substituent introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-6-prop-2-enoxypyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c1-2-3-11-7-4-6(8)9-5-10-7/h2,4-5H,1,3H2 |
InChI Key |
ARHBTVKHGFRULA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=NC=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at positions 4 and 6, altering physicochemical and reactive properties. Below is a comparative analysis:
Key Observations:
- Electronic Effects: The allyloxy group (-OCH₂CH=CH₂) offers intermediate electron-withdrawing effects compared to hydroxyl (-OH) or amino (-NH₂) groups. This modulates reactivity in substitution reactions .
- Steric Considerations : Allyloxy’s larger substituent may hinder reactions at position 4 but enhance selectivity in coupling reactions compared to smaller groups like methoxy (-OCH₃) .
- Stability : Hydroxyl analogs (e.g., 6-Chloro-4-hydroxypyrimidine) exhibit incompatibility with oxidizing agents, while allyloxy derivatives may offer better stability under acidic or basic conditions .
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